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molecular formula C11H13NO2 B8379232 4-hydroxy-1-N-(beta-hydroxypropyl)indole

4-hydroxy-1-N-(beta-hydroxypropyl)indole

Cat. No. B8379232
M. Wt: 191.23 g/mol
InChI Key: UPSQXZSGCSPEHA-UHFFFAOYSA-N
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Patent
US05869692

Procedure details

10 g of palladium on carbon at 5% by weight and containing 50% water were added to a solution of 19.3 g of 4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxypropyl)indole, obtained in the preceding stage, in 300 cm3 of diglyme. The temperature of the reaction medium was raised to the reflux temperature of diglyme for 5 hours, after removing the water by azeotropy. The catalyst was then filtered off on celite and then the diglyme was evaporated off. 17 g of crude product were obtained. After chromatography on silica gel (heptane/ethyl acetate=1/4), 15 g of viscous product were obtained, which product was crystallized by the addition of 15 cm3 of dichloromethane.
Name
4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxypropyl)indole
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[O:2]=[C:3]1[CH2:11][CH2:10][CH2:9][C:8]2[N:7]([CH2:12][CH:13]([OH:15])[CH3:14])[CH:6]=[CH:5][C:4]1=2>[Pd].COCCOCCOC>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][N:7]2[CH2:12][CH:13]([OH:15])[CH3:14]

Inputs

Step One
Name
4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxypropyl)indole
Quantity
19.3 g
Type
reactant
Smiles
O=C1C=2C=CN(C2CCC1)CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removing the water by azeotropy
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off on celite
CUSTOM
Type
CUSTOM
Details
the diglyme was evaporated off
CUSTOM
Type
CUSTOM
Details
17 g of crude product were obtained

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CN(C2=CC=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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